L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Description

BenchChem offers high-quality L-Lysine-3,3,4,4,5,5,6,6-D8 hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine-3,3,4,4,5,5,6,6-D8 hcl including the price, delivery time, and more detailed information at info@benchchem.com.

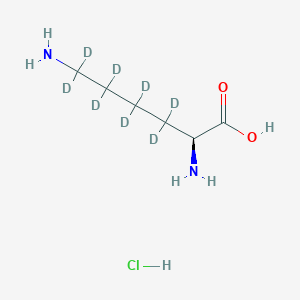

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-RLIARQKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride

Executive Summary

L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride (commonly referred to as Lys-8 or Heavy Lysine ) is a highly specific stable isotope-labeled amino acid used primarily as a mass spectrometry internal standard in quantitative proteomics (SILAC) and metabolic tracing.

By replacing eight hydrogen atoms on the aliphatic side chain with deuterium (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The utility of Lys-8 relies on its isotopic purity and specific labeling pattern, which ensures that the

Technical Specifications

| Property | Specification |

| Chemical Name | L-Lysine-3,3,4,4,5,5,6,6- |

| Common Aliases | Lys-8, Heavy Lysine, |

| CAS Number (Labeled) | 344298-93-7 (Monohydrochloride) / 2330877-90-0 (Dihydrochloride) |

| CAS Number (Unlabeled) | 657-26-1 (L-Lysine HCl) |

| Chemical Formula | |

| Molecular Weight (Free Base) | 154.24 g/mol (Labeled) vs 146.19 g/mol (Unlabeled) |

| Mass Shift ( | +8.0502 Da |

| Isotopic Enrichment | Typically |

| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in ethanol |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The following diagram illustrates the specific deuteration pattern on the lysine side chain (carbons 3, 4, 5, and 6).[1]

Synthesis & Production Logic

Understanding the synthesis is crucial for interpreting background noise in MS data. Unlike general H/D exchange methods which can be labile, Lys-8 is produced via de novo organic synthesis using stable deuterated building blocks.

Synthetic Route

The high isotopic purity is typically achieved through the alkylation of a protected glycine equivalent (e.g., diethyl acetamidomalonate) with a perdeuterated C4 electrophile.

-

Precursor Selection: The core deuterated block is often derived from 1,4-butanediol-d8 or succinic anhydride-d4 (reduced), converted to 1,4-dibromobutane-d8 .

-

Alkylation: The glycine enolate attacks the deuterated halide, attaching the full

side chain. -

Deprotection: Hydrolysis removes the protecting groups, yielding L-Lysine-d8.

-

Resolution: If a racemic synthesis is used, enzymatic resolution (e.g., Acylase I) separates the L-isomer.

Why this matters: This method ensures that the deuterium atoms are non-exchangeable under physiological conditions (pH 7.4, 37°C), guaranteeing that the mass tag remains stable during long-term cell culture.

Primary Application: SILAC Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. Lys-8 is the reagent of choice (often paired with Arg-10) because Trypsin cleaves specifically at Lysine and Arginine residues, ensuring every tryptic peptide carries at least one label.

Mechanism of Action

-

Incorporation: Cells are grown in media where natural Lysine is replaced entirely by Lys-8.

-

Metabolic Integration: Over 5-6 cell doublings, the cellular machinery incorporates Lys-8 into all newly synthesized proteins.

-

Quantification: "Heavy" (Lys-8) and "Light" (Lys-0) samples are mixed 1:1. In the mass spectrometer, chemically identical peptides appear as doublets separated by exactly 8 Daltons (or multiples thereof).

Validated SILAC Protocol

Reagents:

-

Heavy Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine-d8 HCl .

-

Light Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine HCl (Unlabeled) .

Workflow:

-

Adaptation Phase:

-

Thaw cells and split into two populations: Light and Heavy.

-

Passage cells in respective media for at least 5 doublings to achieve >97% incorporation efficiency.

-

Validation: Lyse a small aliquot of Heavy cells and run LC-MS to confirm <1% unlabeled peptides.

-

-

Experimental Treatment:

-

Apply drug/stimulus to one population (e.g., Heavy) while treating the other (Light) with vehicle control.

-

-

Lysis & Digestion:

-

Lyse cells in denaturing buffer (e.g., 8M Urea).

-

Quantify protein concentration (BCA assay).

-

Mix Light and Heavy lysates 1:1 by protein mass.

-

Digest with Trypsin (Promega Gold) overnight.

-

-

LC-MS/MS Analysis:

-

Inject peptides onto C18 column.

-

Analyze via Orbitrap or Q-TOF.

-

Data Processing: Set search engine (MaxQuant/Proteome Discoverer) variable modification to Lys8 (+8.0142) .

-

SILAC Workflow Diagram

Handling, Stability, and Storage[1]

To maintain the integrity of the isotopic label and prevent degradation:

-

Storage: Store powder at room temperature (desiccated) or -20°C for long term. Protect from light.[2][3]

-

Reconstitution: Dissolve in PBS or media. Sterile filter (0.22 µm) immediately. Do not autoclave solutions containing lysine, as Maillard reactions with glucose in media can occur at high heat.

-

Media Stability: Once added to cell culture media, Lys-8 is stable for roughly 4-6 weeks at 4°C. Avoid repeated freeze-thaw cycles of the supplemented media.

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link

-

Cambridge Isotope Laboratories. (2025). L-Lysine[2][1][4][5][6][7][8][9][10][11]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[2] Isotope.com. Link

-

Sigma-Aldrich. (2025).[1] L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Specification. SigmaAldrich.com. Link

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(12), 952-958. Link

-

CymitQuimica. (2025). L-Lysine-3,3,4,4,5,5,6,6-d8, monohydrochloride Properties. CymitQuimica. Link

Sources

- 1. L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. wp.unil.ch [wp.unil.ch]

- 4. CAS 344298-93-7: L-Lysine-3,3,4,4,5,5,6,6-d8,monohydrochlo… [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. research.chalmers.se [research.chalmers.se]

- 9. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

L-Lysine-d8 HCl chemical and physical properties

Advanced Stable Isotope Reagents for Quantitative Proteomics

Executive Summary

L-Lysine-d8 HCl (L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride) is a highly specialized stable isotope-labeled amino acid used primarily as a mass spectrometry standard in quantitative proteomics. Its primary utility lies in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , where it serves as the "heavy" metabolic precursor. By incorporating eight deuterium atoms (

This guide details the physicochemical properties, synthesis logic, and rigorous experimental protocols for utilizing L-Lysine-d8 HCl in high-fidelity drug discovery and proteomic workflows.

Chemical Specifications & Structural Logic[2]

The utility of L-Lysine-d8 stems from its isotopic stability.[1] Unlike protons attached to heteroatoms (N, O, S), which exchange rapidly with solvent, the eight deuterium atoms in L-Lysine-d8 are covalently bonded to the carbon backbone (positions

1.1 Chemical Identity[2]

-

IUPAC Name: (S)-2,6-Diaminohexanoic-3,3,4,4,5,5,6,6-d8 acid hydrochloride[1]

-

Molecular Formula:

(Typically supplied as dihydrochloride,

1.2 Structural Representation & Isotope Positioning

The labeling strategy specifically targets the methylene groups of the side chain to maximize mass shift while preserving the

Figure 1: Structural topology of L-Lysine-d8. Green nodes indicate carbon positions fully substituted with deuterium (

Physical & Chemical Properties[1][2][4][8][9][10][11]

The following data aggregates specifications from major isotope manufacturers (Cambridge Isotope Laboratories, Sigma-Aldrich) to establish a baseline for quality control.

| Property | Specification | Technical Note |

| Molecular Weight (Free Base) | ~154.24 g/mol | Unlabeled MW is 146.19. Shift = +8.[7]05. |

| Molecular Weight (2HCl Salt) | ~227.16 g/mol | The 2HCl form is standard for SILAC media prep. |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Isotopic Enrichment | Critical for minimizing "heavy" peak broadening in MS. | |

| Chiral Purity | D-isomer is biologically inert and will dilute the label efficiency. | |

| Solubility | Freely soluble in water (>50 mg/mL) | High solubility allows easy preparation of 100x stock solutions. |

| Melting Point | 263-264 °C (decomposition) | Consistent with unlabeled L-Lysine HCl.[7] |

| pKa Values | Basic amino acid; positively charged at physiological pH. |

Core Application: SILAC Methodology

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics.[8] L-Lysine-d8 is chosen because the protease Trypsin , universally used in bottom-up proteomics, cleaves specifically at the C-terminus of Lysine and Arginine residues.

The Mechanistic Advantage: Every tryptic peptide (except the C-terminal peptide of the protein) will end with either a Lysine or an Arginine.[9] By using L-Lysine-d8, every lysine-containing peptide in the "Heavy" sample will exhibit a mass shift of +8 Da (or multiples thereof if missed cleavages occur). This allows for precise relative quantification between two cell populations (e.g., Drug Treated vs. Control) analyzed in a single MS run.

3.1 Experimental Protocol: Metabolic Labeling

Objective: Complete replacement (>95%) of natural lysine with L-Lysine-d8 in live cells.

Reagents:

-

SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine.

-

Dialyzed FBS: Essential to remove unlabeled amino acids present in standard serum.

-

Heavy Stock: L-Lysine-d8 2HCl (dissolved in PBS at 100 mg/mL, filter sterilized).

-

Light Stock: Unlabeled L-Lysine HCl.

Workflow:

-

Media Preparation:

-

Light Medium: Supplement deficient media with unlabeled L-Lysine (final conc. ~0.4 mM or 73 mg/L for DMEM) and L-Arginine.

-

Heavy Medium: Supplement deficient media with L-Lysine-d8 (same molar concentration) and L-Arginine.

-

Note: L-Arginine is usually added to both. If using "Double SILAC" (Lys+Arg labeling), use L-Arginine-13C6-15N4.[9][10]

-

-

Cell Adaptation:

-

Split low-passage cells into two populations.

-

Seed Population A into Light Medium.

-

Seed Population B into Heavy Medium.

-

-

Incorporation Phase:

-

Culture cells for at least 5-6 cell doublings . This is the statistical threshold to reduce unlabeled protein to <3% (

). -

Validation: Lyse a small aliquot of Heavy cells after passage 5. Digest and run LC-MS to verify >95% incorporation efficiency before proceeding to the actual experiment.

-

-

Experiment & Lysis:

-

Treat Heavy cells with drug/stimulus; keep Light cells as control (or vice versa).

-

Lyse cells in denaturing buffer (e.g., 8M Urea or SDS).

-

Quantification: Perform protein assay (BCA) to determine concentration.

-

-

Mixing:

-

Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.

-

-

Digestion:

-

Reduce (DTT), Alkylate (IAA), and digest with Trypsin.

-

3.2 Visualization: The SILAC Workflow

Figure 2: SILAC workflow utilizing L-Lysine-d8 for differential protein quantification.

Critical Technical Considerations

4.1 The "Arginine-to-Proline" Conversion Problem

While this guide focuses on Lysine, SILAC experiments almost always involve Arginine. A common artifact in SILAC is the metabolic conversion of heavy Arginine to heavy Proline via the ornithine pathway, which splits the heavy signal and complicates quantitation.

-

Relevance to Lysine: This does not directly affect L-Lysine-d8 stability. L-Lysine is an essential amino acid in mammals and does not significantly back-convert to other amino acids in standard culture.

-

Mitigation: If using heavy Arginine alongside Lysine-d8, titrate the Arginine concentration carefully or add unlabeled Proline (200 mg/L) to suppress the conversion pathway.

4.2 Deuterium Isotope Effect

Deuterium is slightly more hydrophobic than hydrogen. In high-resolution Reverse Phase Chromatography (RPC), deuterated peptides may elute slightly earlier than their non-deuterated counterparts.

-

Impact: This "retention time shift" can complicate quantification if the integration windows are too narrow.

-

Solution: Modern software (MaxQuant, Proteome Discoverer) accounts for this shift.

or

4.3 Storage and Stability

-

Hygroscopicity: L-Lysine HCl salts are hygroscopic.[11] Moisture absorption can lead to hydrolysis or weighing errors.

-

Storage: Store at room temperature (or 4°C) in a desiccator.

-

Solution Stability: Aqueous stock solutions should be aliquoted and frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quality Control & Validation

Researchers must validate the integrity of the isotope reagent before large-scale use.

-

Isotopic Enrichment Analysis (MS): Direct infusion MS of the reagent should show the M+8 peak as the dominant species (>98% abundance) relative to M+0.

-

NMR Verification:

-NMR should show the disappearance of signals corresponding to the

References

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Available at: [Link]

-

PubChem. L-Lysine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. L-Lysine CAS#: 56-87-1 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope.com [isotope.com]

- 5. en.chinaaminoacid.com [en.chinaaminoacid.com]

- 6. L-Lysine hydrochloride CAS#: 657-27-2 [m.chemicalbook.com]

- 7. L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]

Technical Synthesis Guide: High-Purity L-Lysine-d8 Hydrochloride

Via Asymmetric Phase-Transfer Catalysis

) CAS: 344298-93-7 (Labeled)Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of L-Lysine-d8 (specifically labeled at the

While fermentation is the standard for industrial L-Lysine, it is ill-suited for high-fidelity "d8" labeling due to metabolic scrambling of deuterium sources. Therefore, this guide details a Chemo-Catalytic Route utilizing Asymmetric Phase-Transfer Catalysis (PTC) . This approach allows for the modular attachment of a pre-deuterated side chain (derived from 1,4-dibromobutane-d8) to a glycine scaffold under mild conditions that preserve isotopic integrity.

Retrosynthetic Analysis

The synthesis is disconnected into two primary synthons:

-

The Nucleophile: A glycine equivalent protected as a Schiff base (O'Donnell's Imine), which provides the

-carbon and the carboxylic acid moiety. -

The Electrophile: A masked, deuterated 4-carbon chain. We utilize N-(4-bromobutyl-d8)phthalimide, derived from commercially available 1,4-dibromobutane-d8.

Figure 1: Retrosynthetic disconnection of L-Lysine-d8 showing the convergence of the glycine nucleophile and the deuterated side-chain electrophile.

Part 2: Precursor Engineering (The Deuterated Payload)

Before the core chiral synthesis, the deuterated side chain must be desymmetrized. We cannot use 1,4-dibromobutane-d8 directly in the alkylation, as it would lead to cross-linking (dimerization) of the glycine subunits.

Protocol 1: Synthesis of N-(4-bromobutyl-d8)phthalimide

Rationale: This step creates a "masked" amine. The phthalimide group protects the

Reagents:

-

1,4-Dibromobutane-d8 (10.0 g, 1.0 eq) [Source: CIL/Sigma]

-

Potassium Phthalimide (2.8 g, 0.33 eq)

-

Acetone (Dry, 100 mL)

-

18-Crown-6 (Catalytic, 5 mol%)

Step-by-Step Workflow:

-

Reflux: Suspend Potassium Phthalimide and 18-Crown-6 in dry acetone. Add 1,4-Dibromobutane-d8 (use 3-fold excess to favor mono-substitution). Reflux for 16 hours.

-

Filtration: Cool to Room Temperature (RT). Filter off the KBr precipitate.

-

Concentration: Remove acetone under reduced pressure.

-

Purification: The residue contains the product, unreacted dibromide, and trace bis-phthalimide. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

-

Note: Recover the excess 1,4-dibromobutane-d8 (elutes first) for reuse to minimize isotopic cost.

-

-

Yield: Expect ~75-80% yield based on phthalimide.

Part 3: The Core Engine – Asymmetric Phase-Transfer Alkylation

This is the critical stereodefining step. We use a Cinchona alkaloid-derived catalyst to facilitate the reaction between the glycine imine and our deuterated electrophile at the interface of a liquid-liquid bilayer.

Reaction System:

-

Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

-

Electrophile: N-(4-bromobutyl-d8)phthalimide (from Part 2).

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

-

Base/Solvent: 50% KOH (aq) / Toluene.[1]

Detailed Protocol:

-

Charge: In a jacketed reactor cooled to 0°C, dissolve the Glycine Imine (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene (10V).

-

Addition: Add the N-(4-bromobutyl-d8)phthalimide (1.2 eq).

-

Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise.

-

Critical Control Point: Stirring rate must be high (>800 RPM) to maximize the interfacial surface area, as the reaction kinetics are diffusion-controlled.

-

-

Incubation: Maintain at 0°C for 12–18 hours. Monitor by HPLC for consumption of the glycine starting material.

-

Quench: Separate phases. Wash the organic layer with water (3x) and brine (1x). Dry over

and concentrate. -

Intermediate Isolation: The crude product is the protected

-Lysine-d8 derivative. It can be carried forward directly or crystallized from Ethanol/Water to upgrade chiral purity (Target: >98% ee).

Figure 2: Operational workflow from alkylation to final salt formation.

Part 4: Deprotection & Salt Formation

The protected intermediate contains three blocking groups: the benzophenone imine (N-terminus), the tert-butyl ester (C-terminus), and the phthalimide (Side-chain N).

Protocol:

-

Hydrolysis: Dissolve the crude alkylated intermediate in 6N HCl.

-

Reflux: Heat to reflux (100°C) for 6–8 hours.

-

Chemistry: This harsh acidic condition simultaneously cleaves the imine (releasing benzophenone), hydrolyzes the ester, and cleaves the phthalimide (releasing phthalic acid).

-

Isotope Safety: The

-proton is exchangeable under these conditions, but since we require an H at the

-

-

Workup: Cool to RT. Extract with Diethyl Ether (3x) to remove the benzophenone and phthalic acid byproducts. The aqueous layer contains the L-Lysine-d8.

-

Purification (Ion Exchange):

-

Load the aqueous phase onto a cation exchange column (Dowex 50W-X8,

form). -

Wash with water to remove neutral impurities.[2]

-

Elute L-Lysine-d8 with 2M

.

-

-

Salt Formation: Concentrate the ammoniacal fractions to dryness. Dissolve the residue in a minimum volume of water/ethanol. Add concentrated HCl (1.05 eq) to adjust pH to ~5.0.

-

Crystallization: Add Ethanol to induce crystallization. Filter and dry the white solid.

Part 5: Quality Control & Validation

The final product must be validated for Isotopic Enrichment (Atom % D) and Chiral Purity.

Table 1: Specification & Analytical Targets

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White crystalline powder |

| Identity | 1H-NMR ( | Absence of signals at |

| Isotopic Enrichment | High-Res MS | |

| Chiral Purity | Chiral HPLC | |

| Chemical Purity | HPLC (ELSD) |

Self-Validating Check (NMR):

In the 1H-NMR of non-deuterated Lysine, you observe multiplets for

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

-

Cambridge Isotope Laboratories. "L-Lysine-3,3,4,4,5,5,6,6-d8 Hydrochloride Product Page." CIL Catalog. Link

-

Maruoka, K. (2008). "Practical Asymmetric Synthesis of Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Chemical Reviews. Link

-

BenchChem. "Application Notes: The Role of 1,4-Dibromobutane-d8 in the Synthesis of Pharmaceutical Intermediates." Link

Sources

A Technical Guide to L-Lysine-d8 HCl: Physicochemical Properties and Applications in Quantitative Analysis

Abstract

This technical guide provides a comprehensive overview of L-Lysine-d8 hydrochloride (HCl), a stable isotope-labeled (SIL) amino acid essential for modern analytical research. Primarily utilized as an internal standard, its precise molecular characteristics are fundamental to achieving accuracy and reproducibility in quantitative mass spectrometry (MS). This document details the physicochemical properties of L-Lysine-d8 HCl, with a core focus on the determination and significance of its molecular weight. Furthermore, it presents its principal applications in proteomics and metabolomics, supported by a detailed experimental protocol for its use in bioanalytical quantification. This guide is intended for researchers, scientists, and drug development professionals who employ quantitative MS-based methodologies.

Introduction to Stable Isotope Labeling and its Significance

Stable Isotope Labeling is a powerful and widely adopted technique for trace analysis and quantification, particularly in complex biological systems.[1] The method involves replacing one or more atoms in a molecule with their non-radioactive, heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to their mass difference.[2]

This mass shift allows the SIL compound to serve as an ideal internal standard (IS) for quantitative analysis.[3] By adding a known quantity of the SIL standard to a sample, variations arising from sample preparation, matrix effects, and instrument response can be normalized. This approach significantly enhances the precision and accuracy of quantification compared to label-free methods.[4] L-Lysine-d8 HCl is a deuterated form of the essential amino acid L-Lysine and serves as a critical reagent in numerous quantitative proteomics and metabolomics studies, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5][6]

Physicochemical Properties of L-Lysine-d8 HCl

The accurate determination of a compound's molecular weight is paramount for its application in mass spectrometry. It dictates the m/z (mass-to-charge ratio) settings for instrument methods and ensures the correct identification of the analyte peak. For L-Lysine-d8 HCl, it is crucial to distinguish between the average molecular weight and the monoisotopic mass.

-

Molecular Weight (Average Mass): The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This value is used for bulk chemical calculations.

-

Monoisotopic Mass (Exact Mass): The mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ²H). This value is critical for high-resolution mass spectrometry (HRMS).

The core physicochemical properties for the monohydrochloride form are summarized below.

| Property | Value | Source |

| Chemical Name | L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride | [7] |

| Synonyms | L-Lysine-d8 HCl | [6] |

| CAS Number | 344298-93-7 | [6][8] |

| Chemical Formula | C₆H₇D₈N₂O₂ · HCl | [6][7] |

| Linear Formula | H₂N(CD₂)₄CH(NH₂)CO₂H · HCl | [7][9] |

| Molecular Weight | 190.70 g/mol | [7][9] |

| Monoisotopic Mass | 190.1757 g/mol | Calculated |

| Isotopic Purity | ≥98 atom % D | [7] |

| Mass Shift | M+8 | [9] |

The following diagram illustrates the atomic composition used to calculate the molecular weight of the L-Lysine-d8 free base and its final hydrochloride salt form.

Caption: Atomic contribution to the molecular weight of L-Lysine-d8 HCl.

The Role of L-Lysine-d8 HCl in Quantitative Mass Spectrometry

L-Lysine is an essential amino acid, making it a frequent analyte in biomedical and pharmaceutical research, from metabolic studies to protein characterization.[10][11] The deuterated analog, L-Lysine-d8 HCl, is indispensable for the accurate quantification of its unlabeled counterpart.

Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] In a typical workflow, a precise amount of L-Lysine-d8 HCl is spiked into every sample (e.g., plasma, urine, cell lysate) and calibration standard before processing. Because the labeled standard and the native analyte co-elute chromatographically and exhibit similar ionization behavior, any loss or variation during sample extraction, derivatization, or injection affects both compounds nearly identically.

During MS/MS analysis, the instrument is set to monitor a specific precursor-to-product ion transition for both the native L-Lysine and the L-Lysine-d8 standard. The quantification is then based on the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratiometric approach corrects for experimental variability, leading to highly reliable and reproducible results.[12]

Experimental Protocol: Quantification of L-Lysine in Human Plasma

This protocol provides a validated methodology for quantifying L-Lysine in human plasma using L-Lysine-d8 HCl as an internal standard.

Objective: To determine the concentration of L-Lysine in human plasma samples via LC-MS/MS.

Materials:

-

L-Lysine (analyte standard)

-

L-Lysine-d8 HCl (internal standard)

-

Human Plasma (K₂EDTA)

-

Methanol (LC-MS Grade) with 1% Formic Acid

-

Water (LC-MS Grade) with 0.1% Formic Acid

-

Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

-

Microcentrifuge tubes, pipettes, vortex mixer, centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-Lysine in 0.1% formic acid in water.

-

Prepare a 100 µg/mL stock solution of L-Lysine-d8 HCl (Internal Standard, IS) in 0.1% formic acid in water.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the L-Lysine stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL in a surrogate matrix (e.g., water or stripped plasma).

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each standard, quality control sample, or unknown plasma sample into a microcentrifuge tube.

-

Add 10 µL of the 100 µg/mL IS stock solution to every tube (except blanks) and vortex briefly.

-

Add 200 µL of ice-cold methanol with 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate L-Lysine from other matrix components.

-

Ionization Mode: ESI Positive.

-

MS/MS Transitions (MRM):

-

L-Lysine: Q1 147.1 m/z → Q3 84.1 m/z

-

L-Lysine-d8 (IS): Q1 155.2 m/z → Q3 92.1 m/z

-

-

-

Data Analysis:

-

Integrate the peak areas for both the L-Lysine and L-Lysine-d8 transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of L-Lysine) / (Area of L-Lysine-d8).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the standards.

-

Determine the concentration of L-Lysine in unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for L-Lysine quantification using a deuterated standard.

Conclusion

L-Lysine-d8 HCl is a cornerstone reagent for modern quantitative sciences. Its value is derived directly from its precise molecular composition, which imparts a known mass shift without altering its chemical behavior. Understanding its exact molecular weight is not merely an academic exercise; it is a prerequisite for the design of robust, accurate, and reliable analytical methods. As mass spectrometry platforms continue to advance in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like L-Lysine-d8 HCl will only intensify, cementing its role in drug development, clinical diagnostics, and fundamental biological research.

References

-

Longdom Publishing. (2024). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]

-

Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Gong, X., & Zhang, H. (2021). Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]

-

baseclick. L-lysine hydrochloride for Research. [Link]

-

Singh, R., et al. (2024). Review on application of one of the most valuable players of amino acids: L-Lysine. SpringerLink. [Link]

-

Xtendlife. Health Benefits and Uses of L-Lysine HCL. [Link]

-

Patsnap Synapse. (2024). What is L-Lysine hydrochloride used for?. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. L-Lysine Hcl. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Is The Role of L-Lysine Hcl. [Link]

Sources

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. CAS 344298-93-7: L-Lysine-3,3,4,4,5,5,6,6-d8,monohydrochlo… [cymitquimica.com]

- 7. L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. L-Lysine-3,3,4,4,5,5,6,6-d8 Hydrochloride [lgcstandards.com]

- 9. L-赖氨酸-3,3,4,4,5,5,6,6-d8 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. L-lysine hydrochloride for Research [baseclick.eu]

- 11. ijprajournal.com [ijprajournal.com]

- 12. metsol.com [metsol.com]

Technical Guide: L-Lysine-d8 HCl (SILAC Grade)

Topic: L-Lysine-d8 HCl: Technical Specifications & SILAC Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Proteomics Scientists, and Bioanalytical Chemists

Executive Summary

L-Lysine-d8 HCl (Lys-d8) is a stable isotope-labeled amino acid utilized primarily as a metabolic tracer in quantitative proteomics, specifically in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . By substituting eight hydrogen atoms with deuterium (

This guide details the physicochemical identifiers, mechanistic principles, and validated protocols for utilizing L-Lysine-d8 HCl in high-resolution Mass Spectrometry (MS).

Chemical Identifiers & Specifications

Note: While the user requested "HCl" (monohydrochloride), the commercial standard for stability is often the dihydrochloride (2HCl). Both are detailed below to prevent procurement errors.

| Parameter | Specification (Monohydrochloride) | Specification (Dihydrochloride) |

| CAS Number | 344298-93-7 | 2330877-90-0 |

| Chemical Name | L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride | L-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride |

| Formula | ||

| Molecular Weight | 190.70 g/mol | 227.16 g/mol |

| Isotopic Purity | ||

| Chiral Purity | ||

| Mass Shift | +8.0501 Da (Lysine residue) | +8.0501 Da (Lysine residue) |

| Solubility | Water (50 mg/mL) | Water (100 mg/mL) |

| SMILES | [2H]C([2H])(N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O.Cl | N/A |

Key Identifier Note: Ensure the correct salt form is selected based on your media formulation buffer capacity. The 2HCl form is more acidic and may require pH adjustment in custom media preparations.

Mechanism of Action: The "Heavy" Proteome

3.1 Metabolic Incorporation

Mammalian cells are auxotrophic for lysine. When cultured in media where natural lysine is replaced by L-Lysine-d8, the cells incorporate the heavy isotope into every newly synthesized protein.

-

Target: All lysine-containing proteins.

-

Efficiency: Complete proteome labeling typically requires 5–6 cell doublings.

3.2 Tryptic Cleavage & Mass Shift

In "bottom-up" proteomics, proteins are digested with Trypsin , which cleaves specifically at the C-terminus of Arginine (Arg) and Lysine (Lys).

-

Result: Every lysine-terminated peptide carries a specific mass increment of +8 Da .

-

Quantification: The mass spectrometer detects pairs of peptides (Light vs. Heavy). The intensity ratio of these peaks (

) directly reflects the relative abundance of the protein in the two experimental conditions.

3.3 Expert Insight: The Deuterium Isotope Effect

While L-Lysine-d8 is cost-effective compared to

-

Chromatography Issue: Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts. In high-resolution Reverse Phase LC (RPLC), Lys-d8 peptides may elute slightly earlier (1–3 seconds) than light peptides.

-

Mitigation: Ensure your quantification software (e.g., MaxQuant, Proteome Discoverer) has a sufficiently wide "retention time window" for matching precursor ions to prevent "orphan peak" errors.

Experimental Workflow: SILAC

The following diagram illustrates the comparative quantification workflow using L-Lysine-d8.[1]

Figure 1: Differential Proteomics Workflow using L-Lysine-d8. Cells are grown separately, mixed 1:1 after lysis, and analyzed simultaneously to minimize technical variance.

Validated Protocol: SILAC Labeling

Prerequisites:

-

Media: SILAC-specific DMEM or RPMI (deficient in Lys/Arg).

-

Serum: Dialyzed Fetal Bovine Serum (dFBS) (10 kDa cutoff) to remove endogenous light amino acids.

-

Reagents: L-Lysine-d8 HCl (CAS 344298-93-7) and L-Arginine (or L-Arginine-13C6 if performing double labeling).

Step 1: Media Preparation

-

Reconstitution: Dissolve L-Lysine-d8 HCl in PBS to a stock concentration of 100 mg/mL. Filter sterilize (0.22 µm).

-

Formulation: Add L-Lysine-d8 to the deficient media at a final concentration of 0.4 mM (approx. 73 mg/L for Lys-HCl).

-

Note: Standard DMEM contains ~0.8 mM Lysine. However, 0.4 mM is often sufficient for labeling while reducing reagent costs.

-

-

Serum Addition: Add 10% Dialyzed FBS.

-

Critical: Do not use standard FBS; it contains light lysine which will degrade isotopic purity (labeling efficiency).

-

Step 2: Cell Adaptation & Labeling

-

Seeding: Split cells from a light culture into two populations.

-

Passaging: Culture the "Heavy" population in L-Lysine-d8 media for at least 5 doublings .

-

Why?

. After 5 divisions, <3% of the original light protein mass remains.

-

-

Validation: Harvest a small aliquot of heavy cells after passage 5. Perform a rapid MS check.

-

Success Metric: Peptides should show >95% heavy isotope incorporation (Heavy peak intensity / Total intensity).

-

Step 3: Experiment & Harvest

-

Apply experimental treatment (e.g., Drug X) to the Heavy cells and Vehicle to Light cells (or vice versa).

-

Lyse cells in 8M Urea or SDS-based buffer.

-

Quantify protein concentration (BCA assay).

-

Mix: Combine equal amounts (e.g., 50 µg) of Light and Heavy lysates.

-

Proceed to reduction, alkylation, and trypsin digestion.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Incorporation (<95%) | Insufficient cell doublings. | Extend culture to 6-7 passages. |

| Contamination from non-dialyzed serum. | Verify dFBS source; ensure 10 kDa cutoff dialysis. | |

| Arginine-to-Proline Conversion | Metabolic recycling of excess Arginine. | Although this guide focuses on Lysine, if co-labeling with Arg, titrate Arginine concentration down or use cell lines auxotrophic for Arg. |

| Chromatographic Peak Split | Deuterium isotope effect. | Increase LC gradient length; adjust "Re-quantify" settings in MaxQuant. |

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

-

Cambridge Isotope Laboratories. (2024). L-Lysine[2][3][4][1][5][6][7][8][9]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[10][4][1][6][8] Isotope.com.

-

Sigma-Aldrich. (2024).[10] L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Specification. SigmaAldrich.com.

-

Cox, J., et al. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology.

Sources

- 1. isotope.com [isotope.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | C6H15ClN2O2 | CID 71309642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukisotope.com [ukisotope.com]

- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. scbt.com [scbt.com]

- 8. L-LYSINE:2HCL | Eurisotop [eurisotop.com]

- 9. L-Lysine-3,3,4,4,5,5,6,6-d8 Hydrochloride [lgcstandards.com]

- 10. DL-赖氨酸-3,3,4,4,5,5,6,6-d8 二盐酸盐 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Isotopic Purity and Mass Shift of L-Lysine-d8 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core quality attributes of L-Lysine-d8 HCl, a deuterated stable isotope-labeled amino acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective use in research and development. We will delve into the critical parameters of isotopic purity and mass shift, providing the necessary theoretical foundation and practical methodologies for their verification.

The Significance of Isotopic Labeling: The Case of L-Lysine-d8 HCl

L-lysine is an essential amino acid with a fundamental role in protein synthesis and various metabolic pathways.[1][2] Its deuterated analogue, L-Lysine-d8 HCl, in which eight hydrogen atoms are replaced by deuterium, serves as a powerful tool in a multitude of research applications. The primary utility of L-Lysine-d8 HCl lies in its application as an internal standard in quantitative mass spectrometry-based studies, such as in proteomics, metabolomics, and pharmacokinetic analyses.[3][4] The known mass shift between the labeled and unlabeled compound allows for precise and accurate quantification, mitigating matrix effects and variations in sample preparation and instrument response.

Understanding the Core Concepts: Isotopic Purity and Mass Shift

The utility of L-Lysine-d8 HCl is fundamentally dependent on two key specifications: its isotopic purity and the precise mass shift resulting from the deuterium labeling.

Isotopic Purity: This parameter defines the percentage of the compound that is fully deuterated at the specified positions. It is a critical measure of the quality of the labeled compound, as low isotopic purity can lead to interference from partially labeled or unlabeled species, compromising the accuracy of quantitative analyses. For L-Lysine-d8 HCl, a typical isotopic purity specification is 98 atom % D or higher.[5]

Mass Shift: The mass shift is the difference in mass between the deuterated and the unlabeled molecule. For L-Lysine-d8 HCl, the incorporation of eight deuterium atoms results in a nominal mass increase of 8 Daltons (Da) compared to the unlabeled L-Lysine. This distinct mass difference is the cornerstone of its application as an internal standard, enabling its differentiation from the endogenous analyte in a biological matrix.

Analytical Characterization: Methodologies and Protocols

The verification of isotopic purity and mass shift is predominantly accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry: The Gold Standard for Isotopic Analysis

High-resolution mass spectrometry is the definitive technique for determining the isotopic purity and confirming the mass shift of L-Lysine-d8 HCl.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform, offering the dual advantage of chromatographic separation and mass analysis.

1. Sample Preparation:

-

Prepare a stock solution of L-Lysine-d8 HCl in a suitable solvent, such as deionized water or a mixture of water and a polar organic solvent like methanol or acetonitrile. A typical starting concentration is 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar compounds like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of water to elute the polar L-Lysine.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing amino acids.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for resolving the isotopic peaks.

-

Scan Range: A scan range that encompasses the expected m/z values for both unlabeled and labeled L-Lysine is selected (e.g., m/z 100-250).

-

Data Acquisition: Acquire full scan mass spectra to observe the entire isotopic distribution.

-

Mass Spectrum of Unlabeled L-Lysine: The protonated molecule of unlabeled L-Lysine ([M+H]⁺) will appear at an m/z of approximately 147.11.

-

Mass Spectrum of L-Lysine-d8 HCl: The protonated molecule of L-Lysine-d8 ([M+H]⁺) will exhibit a mass shift of +8, appearing at an m/z of approximately 155.16.

-

Isotopic Purity Calculation: The isotopic purity is determined by calculating the relative abundance of the fully deuterated species (M+8) compared to the sum of all isotopic species (M+0 to M+8). The natural isotopic abundance of carbon-13 should be taken into account for accurate calculations.

Visualizing the LC-MS Workflow

Caption: Workflow for determining isotopic purity and mass shift of L-Lysine-d8 HCl by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Labeling Position

While MS provides excellent information on the overall isotopic enrichment, NMR spectroscopy is invaluable for confirming the specific positions of the deuterium labels and for providing an independent measure of isotopic purity.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of L-Lysine-d8 HCl in a deuterated solvent, typically deuterium oxide (D₂O). The concentration will depend on the instrument's sensitivity, but a range of 5-20 mg/mL is common.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

2. NMR Data Acquisition:

-

¹H NMR (Proton NMR): This experiment is used to detect any residual protons at the labeled positions. In a highly deuterated sample, the signals corresponding to the deuterated positions (3,3,4,4,5,5,6,6-d₈) should be significantly diminished or absent compared to the spectrum of unlabeled L-Lysine. The integration of the residual proton signals relative to the non-deuterated positions (e.g., the α-proton) can provide a quantitative measure of isotopic enrichment.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

-

¹³C NMR (Carbon-13 NMR): The signals for the carbons directly attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound. The absence of signals for protonated carbons at the labeled positions further confirms the deuteration.

-

¹H NMR: The absence or significant reduction of proton signals at δ ≈ 1.4-1.9 ppm (for the methylene protons at positions 3, 4, 5, and 6) confirms successful deuteration.

-

¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets with reduced intensity due to the coupling with deuterium and longer relaxation times.

Visualizing the NMR Analysis Logic

Caption: Logical flow for the confirmation of isotopic labeling in L-Lysine-d8 HCl using NMR spectroscopy.

Data Summary and Quality Assurance

The quantitative data obtained from these analyses are crucial for ensuring the quality and reliability of L-Lysine-d8 HCl for its intended applications.

| Parameter | Method | Typical Specification | Importance |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | Ensures minimal interference from unlabeled or partially labeled species, leading to accurate quantification. |

| Mass Shift | Mass Spectrometry | M+8 | Confirms the correct number of deuterium atoms have been incorporated. |

| Positional Identity | NMR Spectroscopy | Deuteration at positions 3,3,4,4,5,5,6,6 | Verifies that the deuterium labels are in the correct and stable positions. |

| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% | Ensures that the material is free from other chemical impurities that could interfere with the analysis. |

Trustworthiness and Regulatory Context

The reliability of isotopically labeled standards is paramount, particularly in regulated environments such as clinical trials and drug development. The manufacturing of L-Lysine-d8 HCl should adhere to Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.[4] Furthermore, for pharmaceutical applications, referencing pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for L-Lysine HCl, provides a benchmark for chemical purity and identification tests.[6][7][8][9][10][11]

Conclusion

The robust analytical characterization of L-Lysine-d8 HCl, with a focus on its isotopic purity and mass shift, is a critical prerequisite for its confident use in demanding research and development applications. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can independently verify the quality of this essential internal standard, thereby ensuring the accuracy, precision, and reliability of their quantitative data. This guide provides the foundational knowledge and practical protocols to empower scientists to perform these critical quality assessments.

References

-

USP Monographs: Lysine Hydrochloride - USP29-NF24. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). L-lysine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) of L‐, D‐, DL‐lysine and L‐, D‐lysine ⋅ HCl. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

ACS Publications. (2011, July 4). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Retrieved from [Link]

-

Moravek, Inc. (2019, November 1). Good Manufacturing Practice - What Do These Guidelines Dictate?. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is L-Lysine hydrochloride used for?. Retrieved from [Link]

-

ResearchGate. (n.d.). MS1 spectra of amino acid lysine obtained using (a) conventional... Retrieved from [Link]

-

PubMed. (2020, August 15). A general approach to calculating isotopic distributions for mass spectrometry. Retrieved from [Link]

-

USP-NF. (n.d.). Lysine Hydrochloride. Retrieved from [Link]

-

Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

PubMed. (1987, February 2). 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum. Retrieved from [Link]

-

The United States Pharmacopeial Convention. (2011, December 1). Lysine Hydrochloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). L-Lysine, 3TBDMS derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt). Retrieved from [Link]

-

PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]

-

UHasselt Document Server. (n.d.). The isotopic distribution conundrum. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

-

NIHS. (n.d.). INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. Retrieved from [Link]

-

PMC. (n.d.). Stable isotope labeling tandem mass spectrometry (SILT): Integration with peptide identification and extension to data-dependent scans. Retrieved from [Link]

-

The University of Maryland, Baltimore. (n.d.). Lysine Hydrochloride. Retrieved from [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

PubMed. (2013, February 15). Tandem mass spectrometry for measuring stable-isotope labeling. Retrieved from [Link]

-

gsrs. (n.d.). LYSINE HYDROCHLORIDE. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Lysine European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]

-

University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

PMC. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

-

NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]

-

SlidePlayer. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

-

GNPS Library. (2020, November 16). Spectrum CCMSLIB00005755758. Retrieved from [Link]

-

EUR-Lex. (n.d.). REGULATIONS. Retrieved from [Link]

-

Joint Research Centre. (2017, February 28). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

-

PMC. (n.d.). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from [Link]

-

Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

-

SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. moravek.com [moravek.com]

- 5. openmedscience.com [openmedscience.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. Lysine Hydrochloride [doi.usp.org]

- 8. 赖氨酸 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. eur-lex.europa.eu [eur-lex.europa.eu]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 11. 657-27-2 Cas No. | L-Lysine Monohydrochloride (Ph. Eur., USP) pure | Apollo [store.apolloscientific.co.uk]

The Solvation Dynamics of L-Lysine-d8 Hydrochloride: A Comprehensive Guide for Aqueous and Organic Media

Executive Summary L-Lysine-d8 hydrochloride is a critical stable isotope-labeled standard utilized extensively in proteomics, quantitative mass spectrometry, and NMR spectroscopy. This technical guide explores the physicochemical causality behind its solvation behaviors, provides quantitative solubility data across various media, and outlines self-validating experimental protocols for handling this compound with absolute scientific integrity.

Introduction to L-Lysine-d8 Hydrochloride

L-Lysine-d8 hydrochloride (CAS: 344298-93-7) is a deuterium-labeled isotopologue of the essential amino acid L-lysine, featuring eight deuterium atoms substituted along its aliphatic carbon backbone (3,3,4,4,5,5,6,6-d8)[1][2]. In modern drug development and analytical chemistry, it serves as an indispensable internal standard for the absolute quantification of lysine and its post-translational modifications (e.g., acetylation) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3]. Understanding its precise solubility profile in both aqueous and organic systems is paramount for optimizing mobile phases, preparing stable stock solutions, and preventing tracer precipitation during complex sample preparation workflows.

Physicochemical Principles of Solvation (Causality & Mechanisms)

The macroscopic thermodynamic solubility of L-Lysine-d8 HCl is governed by its ionic and zwitterionic characteristics. Because the isotopic substitution occurs on the non-polar carbon backbone, the bulk solubility profile of the d8 isotopologue mirrors that of unlabeled L-Lysine HCl[1][4][5].

-

Aqueous Solvation Causality: In the solid state, L-Lysine-d8 HCl exists as a stable crystalline lattice bound by strong electrostatic interactions between the protonated

-amino group, the -

Organic Solvation Causality: The solubility of L-Lysine-d8 HCl drops precipitously in organic solvents[4]. Alcohols such as methanol and ethanol possess significantly lower dielectric constants (

and -

Isotopic Effects on Solvation: The substitution of protium with deuterium (C-D vs. C-H) lowers the zero-point energy and increases bond strength, making the molecule more resistant to chemical and photochemical degradation[5][10]. However, this isotopic effect has a negligible impact on bulk thermodynamic solubility[5][11]. The primary solvation shell coordinates around the highly polar heteroatoms (N, O, Cl), leaving the hydrophobic deuterated carbon backbone to exert minimal influence on the overall partition coefficient.

Quantitative Solubility Data

The following table summarizes the solubility of L-Lysine-d8 HCl (extrapolated from high-purity unlabeled L-Lysine HCl data) across common laboratory solvents at standard ambient temperature (20–25 °C).

| Solvent | Dielectric Constant ( | Solubility Range | Solvation Characteristics |

| Water (H₂O) | ~80.1 | 642 – 650 g/L[4][7][8] | Freely soluble. Strong ion-dipole and H-bonding. |

| Dimethyl Sulfoxide (DMSO) | ~46.7 | Soluble (Moderate)[6] | Soluble due to high polarity, but lacks H-bond donation for the anion. |

| Ethylene Glycol | ~37.0 | Soluble (Low)[6] | Moderate solubility; out-competes monohydric alcohols. |

| Methanol (MeOH) | ~32.7 | Sparingly Soluble[4][6] | Limited capacity to solvate the chloride counterion. |

| Ethanol (EtOH) | ~24.3 | Practically Insoluble[4][9] | Insufficient dielectric constant to overcome lattice energy. |

(Note: For routine analytical stock solutions, concentrations of 1–100 mg/mL in water are easily achieved, though ultrasonic agitation and gentle warming may accelerate initial dissolution for highly concentrated preparations[1].)

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity when preparing and validating L-Lysine-d8 HCl standards, the following self-validating protocols must be employed.

Protocol 1: Isothermal Gravimetric & HPLC Determination of Solubility

This protocol establishes the exact thermodynamic saturation point of the isotope in a specific solvent mixture (e.g., aqueous-organic mobile phases).

-

Solvent Preparation: Dispense 10.0 mL of the target solvent (e.g., 100% H₂O or 50:50 MeOH:H₂O) into a chemically inert, sealable borosilicate glass vial.

-

Solid Addition: Incrementally add L-Lysine-d8 HCl powder to the solvent until a visible excess of undissolved solid remains, ensuring saturation[6].

-

Isothermal Equilibration: Submerge the vial in a precision thermostated water bath set to 25.0 ± 0.1 °C. Agitate via magnetic stirring at 500 RPM for 48 hours to achieve thermodynamic equilibrium.

-

Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

-

Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (using a derivatization agent like FMOC-Cl) or LC-MS/MS against a calibrated standard curve.

Protocol 2: NMR-Based Verification of Isotopic Integrity

Because extreme pH or prolonged heating can theoretically induce hydrogen-deuterium (H/D) exchange, verifying the integrity of the d8 label post-solvation is critical[1][5].

-

Sample Preparation: Dissolve 5 mg of L-Lysine-d8 HCl in 0.5 mL of Deuterium Oxide (D₂O) or LC-MS grade H₂O[1].

-

NMR Acquisition: Acquire a

H-NMR spectrum (500 MHz). -

Data Analysis: Confirm the absence of proton signals in the 1.3–1.9 ppm range (corresponding to the

aliphatic protons) and the ~3.0 ppm range (

Visualizations

Workflow for the isothermal determination of L-Lysine-d8 HCl solubility and isotopic integrity.

Thermodynamic pathways governing the solvation of L-Lysine-d8 HCl in aqueous versus organic media.

References

-

[4] Scientific Opinion on the safety and efficacy of concentrated liquid L-lysine | Source: CABI Digital Library | URL: [Link]

-

[8] L-Lysine HCL - Purity Guaranteed at Best Prices | Source: Avanscure | URL:[Link]

-

[6] Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Source: ResearchGate | URL: [Link]

-

[9] L-lysine Monohydrochloride 98.5% For Synthesis | Source: Tradeindia | URL: [Link]

-

[10] Effect of Deuterium Oxide (D2O) on Foodborne Amino and Fatty Acid Stability | Source: RIFST | URL:[Link]

-

[5] Development of the Direct Deuteration Method for Amino Acids | Source: MDPI | URL:[Link]

-

[11] Chromatographic Separation of Deuterium-Labeled Amino Acids | Source: IISTE | URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 344298-93-7 CAS MSDS (L-LYSINE-3,3,4,4,5,5,6,6-D8 HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. L-Lysine HCI [evonik.com]

- 8. L-Lysine HCL - Purity Guaranteed at Best Prices [avanscure.net]

- 9. L-lysine Monohydrochloride 98.5% For Synthesis at 467.28 INR in Mumbai | A. B. Enterprises [tradeindia.com]

- 10. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 11. iiste.org [iiste.org]

- 12. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

recommended storage and stability conditions for L-Lysine-d8 hcl

This guide outlines the technical protocols for the storage, handling, and stability maintenance of L-Lysine-d8 Hydrochloride (HCl) . It is designed for analytical chemists and researchers utilizing this compound as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and metabolomics.

Executive Summary

L-Lysine-d8 HCl is a stable isotope-labeled essential amino acid, typically deuterated at the 3,3,4,4,5,5,6,6 positions.[1][2] Its primary utility lies in its role as a surrogate internal standard , correcting for matrix effects, extraction efficiency, and ionization variability in proteomic and metabolomic workflows.

While chemically robust, the analytical integrity of L-Lysine-d8 is vulnerable to hygroscopic variation and microbial degradation rather than isotopic scrambling. This guide recommends a rigorous -20°C desiccated storage protocol for the solid state and a single-use aliquot strategy for aqueous solutions to ensure <1% quantitative error over long-term studies.

Chemical Profile & Isotopic Integrity

To understand the storage requirements, one must first understand the molecular vulnerabilities.

-

Compound: L-Lysine-d8 Hydrochloride (typically Dihydrochloride,

)[3] -

Labeling Pattern: 3,3,4,4,5,5,6,6-d8.

-

Isotopic Stability: The deuterium atoms are bonded to carbon (C-D bonds). C-D bonds are shorter and stronger than C-H bonds due to the Kinetic Isotope Effect (KIE). Unlike labile protons on the amine (

) or carboxyl ( -

Salt Form: The hydrochloride salt improves water solubility and crystalline stability compared to the free base, but it significantly increases hygroscopicity .

Critical Degradation Vectors

The stability of L-Lysine-d8 is threatened by three primary vectors. Understanding these allows us to engineer effective storage controls.

Vector A: Hygroscopicity (The Silent Killer)

L-Lysine HCl is highly hygroscopic. It avidly absorbs atmospheric moisture.

-

Impact: Moisture absorption alters the effective mass. If you weigh 10 mg of "wet" standard, you may only be dispensing 9.5 mg of actual Lysine-d8. This introduces a systematic negative bias in quantitation.

-

Mitigation: Desiccated storage and rapid weighing protocols.

Vector B: Microbial Consumption

Amino acids are primary nitrogen sources for bacteria and fungi.

-

Impact: Aqueous stock solutions kept at 4°C are susceptible to microbial growth within weeks, leading to the consumption of the standard and the introduction of metabolic contaminants.

-

Mitigation: Sterile filtration, freezing (-20°C), and acidification.

Vector C: Photochemical & Thermal Stability

While Lysine is relatively thermally stable, prolonged exposure to UV light or heat can accelerate oxidation, particularly of the amine groups (browning/Maillard reaction precursors if reducing sugars are present in contaminants).

Recommended Storage Protocols

The following protocols are designed to be self-validating and minimize experimental error.

Long-Term Storage (Solid Powder)

-

Temperature: -20°C is the gold standard. While some vendors list Room Temperature (RT) for shipping, long-term storage at -20°C significantly slows oxidative processes and moisture migration.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic for long-term storage if possible to prevent moisture permeation.

-

Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar or desiccator box) containing active desiccant (silica gel or Drierite).

Protocol: Handling the Solid

-

Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins). Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.

-

Weighing: Weigh rapidly in a low-humidity environment. Reseal immediately.

Stock Solution Preparation & Storage

Never store L-Lysine-d8 as a liquid at 4°C for more than 24-48 hours.

-

Solvent: 0.1 M HCl or ultrapure water. Acidic conditions (0.1 M HCl) prevent microbial growth and stabilize the amine groups.

-

Format: Single-Use Aliquots .

-

Prepare a high-concentration stock (e.g., 10 mM).

-

Aliquot into small volumes (e.g., 100 µL) in cryovials.

-

Flash freeze.

-

-

Stability: Stable for 6 months at -20°C or 2 years at -80°C .

DOT Diagram: Storage Workflow

Figure 1: Optimal workflow for receiving and processing stable isotope standards to minimize moisture contamination.

Stability Validation (Quality Control)

Trust but verify. Before running a critical batch of samples, validate the integrity of your internal standard.

Method: Isotopic Purity Check (MS Scan)

Inject a dilute solution (10 µM) of the L-Lysine-d8 into the Mass Spectrometer.

-

Target: Monitor the [M+H]+ ion.

-

Native Lysine (Monoisotopic): m/z ~147.1

-

L-Lysine-d8: m/z ~155.15

-

-

Acceptance Criteria:

-

The signal at m/z 147.1 (d0) should be < 0.5% of the m/z 155.15 peak.

-

Significant signal at m/z 154 or 153 indicates potential deuterium loss (rare) or impurity.

-

Significant signal at m/z 147 indicates contamination with native lysine.

-

Method: Quantitative Verification (NMR)

If the powder appears clumped (moisture ingress), perform a qNMR (Quantitative NMR) using an external standard (e.g., Maleic acid) to determine the actual weight percent of Lysine vs. Water. This corrects the "wet weight" error.

Summary of Physicochemical Properties

| Property | Specification | Notes |

| Molecular Formula | Dihydrochloride is the common stable form. | |

| Molecular Weight | ~227.16 g/mol | Varies slightly by enrichment %. |

| Solubility | > 50 mg/mL in Water | Freely soluble.[4] |

| Hygroscopicity | High | Requires desiccation. |

| Reconstitution | 0.1 M HCl (Recommended) | Acid inhibits bacterial growth. |

| Shelf Life (Solid) | > 4 Years | If stored at -20°C, desiccated.[5] |

| Shelf Life (Liquid) | 6 Months | If stored at -20°C, aliquoted. |

References

-

Cambridge Isotope Laboratories. (2025).[2][3] L-Lysine[1][2][3][4][5][6][7][8][9][10]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Technical Data Sheet. Retrieved from

-

Cayman Chemical. (2024). L-Lysine-d3 (hydrochloride) Product Information & Stability Data. Retrieved from

-

Sigma-Aldrich (Merck). (2024). L-Lysine Hydrochloride Product Specification and Storage. Retrieved from

-

Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1] (Mechanistic insight on C-D bond stability).

-

Carl Roth. (2025). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L-Lysine, Hydrochloride [sigmaaldrich.com]

- 7. L-lysine hydrochloride for Research [baseclick.eu]

- 8. L-Lysine HCI [evonik.com]

- 9. sgnutri.com [sgnutri.com]

- 10. carlroth.com:443 [carlroth.com:443]

Decoding the NMR Spectral Landscape of L-Lysine-d8 HCl: A Technical Guide for Quantitative Metabolomics

An in-depth technical guide designed for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds.

Introduction & Rationale

Stable isotope-labeled amino acids are indispensable in modern drug development, serving as heavy tracers in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and as robust internal standards in quantitative NMR (qNMR) and mass spectrometry. Among these, L-Lysine-d8 hydrochloride is highly prized. However, interpreting its NMR spectra requires a deep understanding of isotopic substitution causality—specifically, how the incorporation of deuterium (spin

This whitepaper deconstructs the structural architecture of L-Lysine-d8 HCl and provides a self-validating framework for its application in quantitative NMR workflows.

Structural and Isotopic Architecture

L-Lysine-d8 HCl is chemically designated as L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride[1]. In this specific isotopic architecture, all eight protons on the aliphatic side-chain carbons (

The only carbon-bound proton remaining is the

NMR Spectral Causality: The Physics of Deuteration

To effectively utilize L-Lysine-d8, an application scientist must understand why the spectra change, not just how.

H NMR Interpretation: The Collapse of Scalar Coupling

In unlabeled L-Lysine, the

In L-Lysine-d8, the replacement of

C NMR Interpretation: Isotope Effects and Signal Attenuation

The

-

Primary Isotope Shifts: The

, and -

Scalar Coupling (

): Unlike protons ( -

Loss of NOE: In standard proton-decoupled

C NMR, carbons benefit from massive signal enhancement via the Nuclear Overhauser Effect (NOE) from attached protons. The deuterated side-chain carbons lose this NOE enhancement. Combined with the signal splitting (into quintets) and longer

Causality of Deuteration on L-Lysine-d8 NMR Spectral Outputs.

Self-Validating qNMR Protocol using L-Lysine-d8

L-Lysine-d8 is an ideal internal standard for qNMR because its isolated

Step-by-Step Methodology

-

Sample Preparation: Lyophilize the biofluid or cell extract and reconstitute in 600 µL of D

O (99.9% D). Causality: Reconstituting in D -

Standard Spike-in: Add a precisely weighed aliquot of L-Lysine-d8 HCl (e.g., 1.00 mM final concentration) and 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the chemical shift reference (0.00 ppm)[4].

-

Acquisition Parameters (The

Constraint): The -

Self-Validation (Isotopic Purity Check): Before quantifying target analytes, integrate the region from 1.30 to 3.10 ppm. In a perfectly pure d8 standard, this area is exactly zero. Any residual signal represents isotopic impurity (e.g., d7 or d6 species). Validation Rule: Calculate this residual area and subtract it from the

-proton integral to yield the true active concentration of the internal standard.

Self-Validating qNMR Workflow utilizing L-Lysine-d8 HCl.

Data Presentation

Table 1: Comparative NMR Chemical Shifts (D

| Carbon Position | ||||

| C1 (Carboxyl) | N/A | N/A | 177.3 (s) | 177.3 (s) |

| C2 ( | 3.75 (t/dd) | ~3.75 (s) | 57.4 (s) | ~57.4 (s) |

| C3 ( | 1.89 (m) | Silent | 32.6 (s) | ~31.8 (quintet) |

| C4 ( | 1.47 (m) | Silent | 24.1 (s) | ~23.3 (quintet) |

| C5 ( | 1.72 (m) | Silent | 29.1 (s) | ~28.3 (quintet) |

| C6 ( | 3.02 (t) | Silent | 42.0 (s) | ~41.2 (quintet) |

Table 2: Optimized qNMR Acquisition Parameters for L-Lysine-d8

| Parameter | Recommended Setting | Mechanistic Rationale |

| Pulse Angle | 90° | Maximizes signal-to-noise ratio (SNR) for low-concentration metabolites. |

| Relaxation Delay ( | 15 - 20 seconds | Ensures complete longitudinal relaxation ( |

| Acquisition Time ( | 3 - 4 seconds | Provides sufficient digital resolution to define the sharp |

| Temperature | 298 K (Regulated) | Prevents chemical shift drift during long acquisition times. |

References

-

PubChem (National Center for Biotechnology Information) . "L-Lysine | C6H14N2O2 | CID 5962 - 1H and 13C NMR Spectra". NIH. Retrieved from:[Link]

-